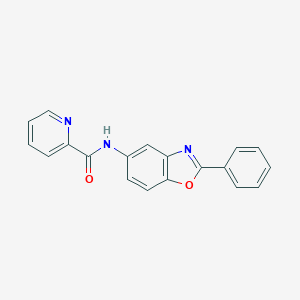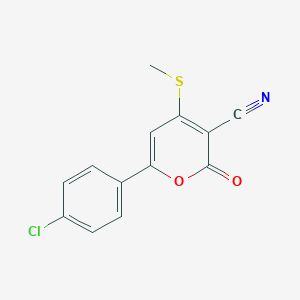![molecular formula C23H20N2O4 B246173 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BML-210 and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been found to modulate the activity of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in treating neurodegenerative diseases.
Biochemical and physiological effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, it has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide in lab experiments is its potential use in treating various diseases. This compound has been found to have anti-inflammatory, anti-cancer, and cardioprotective effects. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are many future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the compound's potential use in treating other diseases such as diabetes and autoimmune diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide has been described in various research papers. One of the most commonly used methods involves the reaction of 2-amino-5-methoxybenzoic acid with 2-chloro-N-(3-methylphenoxy)acetamide in the presence of a base such as potassium carbonate. The resulting compound is then subjected to a reaction with 2-aminophenol and triethylamine to yield N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide has been found to have various scientific research applications. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have anti-inflammatory and anti-cancer properties. In addition, it has been studied for its potential use in treating cardiovascular diseases.
Propriétés
Formule moléculaire |
C23H20N2O4 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O4/c1-15-6-5-7-17(12-15)28-14-22(26)24-19-13-16(10-11-20(19)27-2)23-25-18-8-3-4-9-21(18)29-23/h3-13H,14H2,1-2H3,(H,24,26) |
Clé InChI |
LRNRTCNQZSTCOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)

![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)


